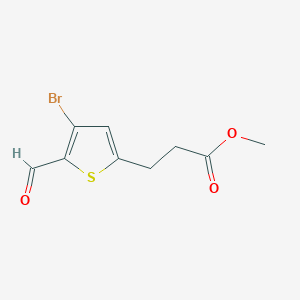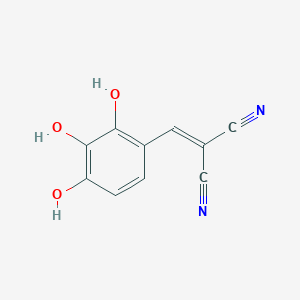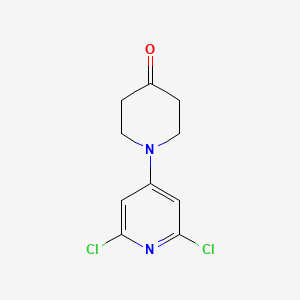
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate is an organic compound with the molecular formula C₉H₉BrO₃S and a molecular weight of 277.14 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromo group and a formyl group, along with a propanoate ester moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Esterification: The final step involves the esterification of the formylated bromothiophene with methyl 3-bromopropanoate in the presence of a base such as triethylamine.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(4-bromo-5-carboxythiophen-2-yl)propanoate.
Reduction: 3-(4-bromo-5-hydroxymethylthiophen-2-yl)propanoate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways involving thiophene derivatives.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Biological Studies: The compound is used in studies investigating the biological activity of thiophene-containing molecules, including their potential as antimicrobial or anticancer agents.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and formyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can be compared with other thiophene derivatives such as:
Methyl 3-(4-bromo-2-thienyl)propanoate: Lacks the formyl group, which may result in different reactivity and biological activity.
Methyl 3-(5-formyl-2-thienyl)propanoate: Lacks the bromo group, which can affect its substitution reactions and electronic properties.
Methyl 3-(4-chloro-5-formylthiophen-2-yl)propanoate:
The uniqueness of this compound lies in the combination of the bromo and formyl groups on the thiophene ring, which provides distinct reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H9BrO3S |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)3-2-6-4-7(10)8(5-11)14-6/h4-5H,2-3H2,1H3 |
Clave InChI |
VMDPGWIZZKDOPD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC(=C(S1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)





